molecular formula C9H10ClNO2 B1592372 3-Chloro-N-methoxy-N-methylbenzamide CAS No. 145959-21-3

3-Chloro-N-methoxy-N-methylbenzamide

Cat. No. B1592372
M. Wt: 199.63 g/mol
InChI Key: PIEZXKIADRCNNE-UHFFFAOYSA-N
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Description

3-Chloro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 . This compound is an intermediate in the synthesis of ketamine related compounds with potential anesthetic properties .


Synthesis Analysis

The synthesis of 3-Chloro-N-methoxy-N-methylbenzamide can be achieved from 3-Chlorobenzyl alcohol and N,O-Dimethylhydroxylamine hydrochloride . The exact synthesis process can vary, but it generally involves the reaction of these two compounds under specific conditions .


Molecular Structure Analysis

The InChI code for 3-Chloro-N-methoxy-N-methylbenzamide is 1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-N-methoxy-N-methylbenzamide are not detailed in the search results, it’s known that this compound is used as an intermediate in the synthesis of other compounds . Therefore, it’s likely to be involved in various chemical reactions depending on the specific synthesis process.


Physical And Chemical Properties Analysis

3-Chloro-N-methoxy-N-methylbenzamide is a liquid at room temperature . It has a predicted boiling point of 335.9±25.0 °C and a predicted density of 1.224±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthesis of β-Trifluoromethyl Enaminones

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Chloro-N-methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones . Enaminones are important building blocks in organic synthesis and are used in the creation of a variety of complex organic compounds.

Antioxidant and Antibacterial Activities

  • Scientific Field : Biochemistry
  • Application Summary : Benzamide compounds, which include 3-Chloro-N-methoxy-N-methylbenzamide, have been synthesized and tested for antioxidant and antibacterial activities .
  • Methods of Application : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-chloro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEZXKIADRCNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624746
Record name 3-Chloro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-methoxy-N-methylbenzamide

CAS RN

145959-21-3
Record name 3-Chloro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ST Gadge, BM Bhanage - Organic & biomolecular chemistry, 2014 - pubs.rsc.org
This work reports a mild, stable and efficient Pd(OAc)2/DABCO catalysed protocol for the synthesis of single and double Weinreb amides. Double Weinreb amides, having 1,4-…
Number of citations: 23 pubs.rsc.org
Y Yamazaki, M Sumikura, Y Masuda, Y Hayashi… - Bioorganic & medicinal …, 2012 - Elsevier
KPU-105 (4), a potent anti-microtubule agent that contains a benzophenone was derived from the diketopiperazine-type vascular disrupting agent (VDA) plinabulin 3, which displays …
Number of citations: 52 www.sciencedirect.com
R Krishnamoorthy, SQ Lam, CM Manley… - The Journal of Organic …, 2010 - ACS Publications
A simple protocol for the synthesis of Weinreb benzamides and α,β-unsaturated Weinreb amides through a palladium-catalyzed cross-coupling reaction between organoboronic acids …
Number of citations: 38 pubs.acs.org
SL Yedage, BM Bhanage - Synthesis, 2015 - thieme-connect.com
A simple and efficient protocol has been developed for the oxidative amidation of alcohols to Weinreb amides using tert-butyl hydroperoxide as an oxidant and an inexpensive and air …
Number of citations: 19 www.thieme-connect.com

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